N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide
CAS No.: 1060286-87-4
Cat. No.: VC11929643
Molecular Formula: C19H19F3N2O3
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060286-87-4 |
|---|---|
| Molecular Formula | C19H19F3N2O3 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C19H19F3N2O3/c1-27-10-9-23-17(25)11-13-5-7-16(8-6-13)24-18(26)14-3-2-4-15(12-14)19(20,21)22/h2-8,12H,9-11H2,1H3,(H,23,25)(H,24,26) |
| Standard InChI Key | AAAYKNATEGODLJ-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Introduction
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound with a molecular formula of C19H19F3N2O3 and a molecular weight of approximately 380.4 g/mol. This compound features a trifluoromethyl group and a methoxyethyl carbamoyl moiety, which contribute to its unique chemical properties and potential applications in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. These steps require careful control of reaction conditions to ensure high yields and purity of the final product. The compound's reactivity is influenced by its functional groups, allowing for further synthetic modifications.
Biological Applications and Research Findings
This compound has potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting cancer and other proliferative disorders. Its unique structural features may also lend it utility in materials science, particularly in developing fluorinated polymers with enhanced thermal and chemical stability.
Interaction studies involving this compound would typically focus on its binding affinity to specific biological targets such as enzymes or receptors involved in disease pathways. Techniques such as surface plasmon resonance or molecular docking simulations could be employed to elucidate these interactions, providing insights into its mechanism of action and potential therapeutic efficacy.
Comparison with Related Compounds
Several compounds share structural similarities with N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(trifluoromethyl)benzamide. A comparison of these compounds highlights their unique characteristics:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[4-(methylcarbamoyl)phenyl]-3-(trifluoromethyl)benzamide | Similar to the target compound but lacks the methoxyethyl group | Simpler structure, potentially different biological activity |
| 4-((2-(3,5-Bis(trifluoromethyl)phenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazol-1-yl)methyl)benzamide | Contains an imidazole ring | More complex interactions due to additional functional groups |
| N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide | Incorporates a piperidine ring | Different pharmacological profile due to the presence of piperidine |
These comparisons illustrate how variations in substituents and functional groups can significantly alter the biological activity and therapeutic potential of related compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume